isoquinoline-5,8-diamine hydrochloride isoquinoline-5,8-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803607-71-7
VCID: VC11632831
InChI: InChI=1S/C9H9N3.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-5H,10-11H2;1H
SMILES:
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol

isoquinoline-5,8-diamine hydrochloride

CAS No.: 1803607-71-7

Cat. No.: VC11632831

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65 g/mol

Purity: 91

* For research use only. Not for human or veterinary use.

isoquinoline-5,8-diamine hydrochloride - 1803607-71-7

Specification

CAS No. 1803607-71-7
Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
IUPAC Name isoquinoline-5,8-diamine;hydrochloride
Standard InChI InChI=1S/C9H9N3.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-5H,10-11H2;1H
Standard InChI Key ZUCDQUDHIYZION-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C=NC=CC2=C1N)N.Cl

Introduction

Structural and Chemical Profile

Isoquinoline-5,8-diamine hydrochloride belongs to the isoquinoline derivative family, characterized by a bicyclic structure fusing a benzene ring with a pyridine-like ring. The diamine groups at positions 5 and 8 introduce electron-rich regions, influencing reactivity and intermolecular interactions. Key physicochemical properties include:

PropertyValueSource
Melting Point138–140 °C (base compound)
Boiling Point407.9 ± 35.0 °C (predicted)
Density1.312 ± 0.06 g/cm³
pKa6.50 ± 0.36 (predicted)
SolubilityEnhanced in polar solvents

The hydrochloride salt form improves bioavailability by increasing aqueous solubility, a critical factor for in vivo applications.

Synthesis and Manufacturing

Catalytic Hydrogenation

A common synthesis route involves catalytic hydrogenation of nitro-substituted isoquinoline precursors. For example, nitro groups at positions 5 and 8 are reduced to amines using palladium on carbon (Pd/C\text{Pd/C}) under hydrogen gas. This method achieves moderate yields (70–85%) but requires careful control of reaction conditions to avoid over-reduction.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction offers an alternative pathway, utilizing aromatic aldehydes and aminoacetals cyclized under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4). This method is advantageous for introducing substituents early in the synthesis but may generate regioisomers requiring purification.

Buchwald-Hartwig Amination

Recent advances employ transition metal-catalyzed coupling reactions. A patent describes using Buchwald-Hartwig amination to functionalize chlorinated isoquinoline intermediates with amines (e.g., p-methoxybenzylamine\text{p-methoxybenzylamine}) at elevated temperatures (120 °C) . This method minimizes side reactions and improves scalability, achieving an 83.4% yield in a 5.0 kg scale reaction .

Structure-Activity Relationships (SAR)

The pharmacological profile of isoquinoline-5,8-diamine hydrochloride is intricately linked to its substitution pattern:

  • Amino Groups: The 5,8-diamine configuration enhances hydrogen bonding with biological targets, improving affinity for enzymes like MAO-B .

  • Electron-Withdrawing Substituents: Halogens (e.g., -Cl\text{-Cl}) at the para-position increase lipophilicity and membrane permeability, critical for central nervous system penetration .

  • Salt Formation: Conversion to the hydrochloride salt improves pharmacokinetic properties without altering target engagement.

Industrial and Research Applications

Drug Development

This compound serves as a scaffold for designing multi-target ligands. For example, fusion with benzothiazole moieties yields hybrids with dual MAO-B and butyrylcholinesterase (BuChE) inhibition, relevant for Alzheimer’s disease .

Chemical Intermediates

Its reactivity enables derivatization into fluorescent probes or metal-chelating agents. The amine groups participate in Schiff base formation, facilitating coordination chemistry applications.

Future Directions

  • Mechanistic Studies: Elucidate the exact molecular targets of isoquinoline-5,8-diamine hydrochloride in bacterial and neuronal systems.

  • Clinical Translation: Evaluate toxicity profiles and efficacy in preclinical models of infection or neurodegeneration.

  • Synthetic Optimization: Develop enantioselective routes to access stereoisomers with enhanced bioactivity.

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